Benzene, 1-chloro-4-(3,3-dichlorobutyl)-
Description
Benzene, 1-chloro-4-(3,3-dichlorobutyl)-, is a chlorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the 1-position and a 3,3-dichlorobutyl chain at the 4-position. Chlorinated benzenes are widely used in organic synthesis, agrochemicals, and pharmaceuticals, with their reactivity and toxicity heavily influenced by substituent patterns .
Properties
CAS No. |
147288-21-9 |
|---|---|
Molecular Formula |
C10H11Cl3 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1-chloro-4-(3,3-dichlorobutyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-10(12,13)7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
VGEVQCOZYSLJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- typically involves the chlorination of 4-(3,3-dichlorobutyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where benzene undergoes chlorination in the presence of a chlorine source and a catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like OH-, NH2, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine atoms and the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Benzene, 1-chloro-4-(3,3-dichlorobutyl)-, and its analogs:
Structural and Functional Differences
Chlorine Substitution Patterns
- Target Compound : The 3,3-dichlorobutyl group introduces steric hindrance and increased lipophilicity compared to simpler analogs like 1-chloro-4-(chloromethyl)benzene. The additional chlorine atoms may enhance environmental persistence but reduce metabolic degradation rates.
- Chlorobutyl vs. Chloropropynyl : The 3-chloropropynyl group (C≡C-Cl) in 1-chloro-4-(3-chloropropynyl)benzene enables alkyne-specific reactions, such as click chemistry, unlike the saturated chlorobutyl chain in the target compound .
Toxicological and Environmental Profiles
- Endocrine Effects : 1-Chloro-4-(chloromethyl)benzene demonstrated endocrine-mediated toxicity in rats, suggesting that chlorine substitution at the benzylic position may exacerbate biological activity .
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